(R)-(+)-N,N-Dimethyl-1-phenylethylamine physical properties
(R)-(+)-N,N-Dimethyl-1-phenylethylamine physical properties
An In-Depth Technical Guide to the Physical Properties of (R)-(+)-N,N-Dimethyl-1-phenylethylamine
Introduction
(R)-(+)-N,N-Dimethyl-1-phenylethylamine, also known by synonyms such as (R)-(+)-N,N,α-Trimethylbenzylamine, is a chiral amine that serves as a valuable building block in synthetic organic chemistry.[1][2] Its structural distinction lies in the stereocenter at the alpha-carbon relative to the phenyl group, which imparts specific stereochemical properties. This guide provides a detailed overview of its core physical properties, methodologies for their determination, and essential safety protocols, tailored for researchers and professionals in drug development and chemical synthesis. Its application is significant in pharmaceutical development, particularly as a precursor or chiral auxiliary in the synthesis of enantiomerically pure compounds.[1]
Physicochemical and Chiroptical Properties
The physical characteristics of (R)-(+)-N,N-Dimethyl-1-phenylethylamine are fundamental to its handling, application in reactions, and purification. These properties have been determined empirically and are compiled below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅N | [1][3] |
| Molecular Weight | 149.23 g/mol | [3][4] |
| CAS Number | 19342-01-9 | [1][5] |
| Appearance | Colorless to light yellow clear liquid | [1][2][5] |
| Boiling Point | 81 °C at 16 mmHg94 °C at 30 mmHg | [1][5] |
| Density | 0.908 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.503 | [6] |
| Specific Optical Rotation | [α]20/D +50.2°, c=1 in methanol[α]20/D +66.0 to +72.0° (neat) | [5] |
| Solubility | Soluble in water and ethanol | [4] |
| Flash Point | 64 °C (147.2 °F) - closed cup | [5] |
Spectroscopic Profile
While this guide focuses on physical properties, spectroscopic data is critical for identity confirmation.
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectral data for the racemic mixture N,N-Dimethyl-1-phenylethylamine shows characteristic peaks at approximately 7.37-7.18 ppm (aromatic protons), 3.24 ppm (methine proton), 2.19 ppm (N-methyl protons), and 1.36 ppm (methyl protons).[7]
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Mass Spectrometry (MS): GC-MS data is available, providing fragmentation patterns essential for structural elucidation.[3]
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Infrared (IR) and Carbon-13 NMR: Additional spectra, including ¹³C NMR and IR, are available in spectral databases for comprehensive characterization.[7][8]
Experimental Methodologies: A Practical Perspective
The determination of physical properties requires precise and validated experimental protocols. The choice of method is dictated by the property of interest and the physical state of the substance.
Boiling Point Determination under Reduced Pressure
For compounds like (R)-(+)-N,N-Dimethyl-1-phenylethylamine, which may decompose or oxidize at their atmospheric boiling point, distillation under reduced pressure is the standard method.
Causality: Reducing the pressure above the liquid lowers its boiling point. This technique is crucial for thermally sensitive compounds, preventing degradation and ensuring an accurate measurement corresponding to the specified pressure. The reported boiling points at 16 mmHg and 30 mmHg highlight this necessity.[1][5]
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a distillation apparatus (e.g., short-path or Kugelrohr) with a vacuum-tight seal. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Use a manometer to monitor the pressure accurately.
-
Heating: Gently heat the distillation flask using a heating mantle. Introduce boiling chips or a magnetic stirrer to ensure smooth boiling.
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Equilibration: Slowly reduce the pressure to the target value (e.g., 16 mmHg).
-
Measurement: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.
Caption: Workflow for Boiling Point Measurement Under Vacuum.
Determination of Specific Optical Rotation
Optical rotation is the defining characteristic of a chiral molecule, quantifying its interaction with plane-polarized light. The specific rotation is an intrinsic property.
Causality: An enantiomer will rotate the plane of polarized light in a specific direction. The magnitude of this rotation is dependent on the compound's concentration, the path length of the light through the sample, temperature, and the wavelength of the light. Standardizing these parameters (as in the specific rotation [α]) allows for a reproducible, characteristic value.
Step-by-Step Protocol:
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Solution Preparation: Accurately prepare a solution of known concentration (e.g., c = 1 g/100mL in methanol, as specified in the data).
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent cell to set the zero point.
-
Sample Measurement: Fill a polarimeter cell of a known path length (e.g., 1 dm) with the prepared solution, ensuring no air bubbles are present.
-
Angle Measurement: Place the cell in the polarimeter and measure the observed angle of rotation (α).
-
Calculation: Calculate the specific rotation using the formula: [α]Tλ = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Caption: Protocol for Measuring Specific Optical Rotation.
Safety, Handling, and Storage
Proper handling of (R)-(+)-N,N-Dimethyl-1-phenylethylamine is essential to ensure laboratory safety.
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GHS Hazard Classification: The compound is classified as a warning-level hazard.[3] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][9] Some sources also note it is a combustible liquid (H227) and harmful if swallowed, in contact with skin, or if inhaled.[5][9]
-
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or faceshields, and suitable respiratory protection (e.g., type ABEK respirator filter).[9]
-
Handling: Avoid contact with skin and eyes and inhalation of vapor or mist.[9] Keep away from heat, sparks, and open flames.[9] Wash hands thoroughly after handling.[9]
-
-
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
Skin Contact: Wash off with soap and plenty of water.[9]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[9]
-
-
Storage:
References
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N,N-Dimethylphenylethylamine | C10H15N | CID 25125. PubChem. [Link]
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(R)-(+)-N,N-Dimethyl-1-phenylethylamine | C10H15N | CID 103034. PubChem. [Link]
-
R-(+)-N,N-Dimethyl-1-phenylethylamine - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
-
(R)-(+)-N,N-Dimethyl-1-phenylethylamine 98.0+%, TCI America™. Fisher Scientific. [Link]
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